molecular formula C19H30N2O2 B2911747 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea CAS No. 1351620-88-6

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea

货号 B2911747
CAS 编号: 1351620-88-6
分子量: 318.461
InChI 键: SWDFVHMJGJRIQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of various types of cancer.

作用机制

BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in various types of cancer. 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea selectively binds to the active site of BTK, blocking its enzymatic activity and downstream signaling pathways. This leads to the inhibition of B-cell proliferation and survival, as well as the activation of immune cells such as T-cells and natural killer cells, which can further enhance the anti-tumor response.
Biochemical and Physiological Effects:
1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution. It has also demonstrated low toxicity and tolerability in preclinical studies. The compound has been shown to inhibit BTK activity and downstream signaling pathways in cancer cells, leading to decreased proliferation and survival. Additionally, 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea has been shown to enhance the activity of immune cells, leading to increased anti-tumor response.

实验室实验的优点和局限性

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. It has also shown synergistic effects when combined with other cancer treatments, making it a promising candidate for combination therapy. However, 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea has some limitations, including its limited solubility and stability, which can affect its bioavailability and activity. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea.

未来方向

There are several future directions for the development and application of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea. One area of focus is the optimization of the synthesis method and purification techniques to improve the yield and purity of the compound. Another area of focus is the evaluation of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea in clinical trials for its safety and efficacy in cancer patients. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea, as well as its potential applications in combination with other cancer treatments. Finally, there is a need for the development of biomarkers to predict the response to 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea and monitor its activity in cancer patients.

合成方法

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea involves a multi-step process that includes the reaction of tert-butyl-4-aminophenol with 2-cyclohexyl-2-hydroxyethyl isocyanate to form the urea derivative. The compound is then purified using chromatography techniques to obtain the final product. The purity and yield of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea can be improved by optimizing the reaction conditions and purification methods.

科学研究应用

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a potent and selective BTK inhibitor. 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea has demonstrated efficacy in inhibiting the growth and survival of cancer cells, inducing apoptosis, and enhancing the activity of immune cells. It has also shown synergistic effects when combined with other cancer treatments such as chemotherapy and immunotherapy.

属性

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)15-9-11-16(12-10-15)21-18(23)20-13-17(22)14-7-5-4-6-8-14/h9-12,14,17,22H,4-8,13H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDFVHMJGJRIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。